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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing the

challenges posed by interfering ions in the Mohr's method for chloride determination using

potassium chromate as an indicator.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Mohr's method?

A1: Mohr's method is a direct titration method used to determine the concentration of chloride

and bromide ions. It involves the titration of the sample with a standard solution of silver nitrate

(AgNO₃). A small amount of potassium chromate (K₂CrO₄) is used as an indicator. Initially,

the silver ions react with the chloride ions to form a white precipitate of silver chloride (AgCl).

Once all the chloride ions have precipitated, the excess silver ions react with the chromate ions

to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint of the

titration.[1][2][3][4]

Q2: Why is controlling the pH crucial in Mohr's method?

A2: The pH of the solution must be maintained between 6.5 and 10.5 for an accurate

determination.[5] If the pH is too low (acidic), the chromate ion concentration decreases as it

gets converted to chromic acid (H₂CrO₄) or dichromate ions (Cr₂O₇²⁻). This shift delays the

formation of the silver chromate precipitate, leading to an inaccurate endpoint.[1][6][7]
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Conversely, if the pH is too high (alkaline, above 10), silver hydroxide (AgOH), a brownish

precipitate, will form, which can mask the reddish-brown endpoint of silver chromate.[4][6][7]

Q3: What are the most common ions that interfere with Mohr's method?

A3: Several ions can interfere with the accuracy of Mohr's method by reacting with silver nitrate

to form precipitates. The most common interfering ions include bromide (Br⁻), iodide (I⁻),

cyanide (CN⁻), sulfide (S²⁻), sulfite (SO₃²⁻), phosphate (PO₄³⁻), and carbonate (CO₃²⁻).[5][8]

[9]

Q4: Can Mohr's method be used to determine the concentration of bromide ions?

A4: Yes, Mohr's method can be used for the determination of bromide ions as they also form a

precipitate with silver ions.[7] The method is sensitive to both chloride and bromide ions and

can be used to determine the total concentration of both if present in a sample.[1]

Troubleshooting Guide for Interfering Ions
This guide provides detailed information on specific interferences, their mechanisms, and step-

by-step procedures for their removal.

Issue: Inaccurate results due to the presence of Halides (Bromide and Iodide)

Q: How do bromide and iodide ions interfere with the determination of chloride concentration?

A: Bromide (Br⁻) and iodide (I⁻) ions interfere by co-precipitating with silver nitrate, similar to

chloride ions. Silver bromide (AgBr) and silver iodide (AgI) are less soluble than silver chloride

(AgCl), meaning they will precipitate first. This leads to an overestimation of the chloride

concentration as the titrant volume consumed will account for all the halides present.[5]

Troubleshooting and Mitigation:

For Bromide: Mohr's method can be used to determine the total halide concentration

(chloride + bromide).[1] If an independent determination of bromide is not performed, the

interference cannot be easily removed.

For Iodide: The precipitate formed with iodide tends to adsorb chromate ions, making the

endpoint difficult to detect.[6][7] For samples containing significant amounts of iodide,

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.uobabylon.edu.iq/eprints/publication_3_16276_250.pdf
https://www.scribd.com/document/110534231/Mohr-Method
https://www.titrations.info/precipitation-titration-argentometry-chlorides-Mohr
https://www.nemi.gov/methods/method_pdf/9597/
https://www.nemi.gov/methods/method_summary/5417/
https://www.epa.gov/sites/default/files/2015-12/documents/9253.pdf
https://www.titrations.info/precipitation-titration-argentometry-chlorides-Mohr
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Chloride-Ion-Concentration-by-Titration-Mohr.pdf
https://www.nemi.gov/methods/method_pdf/9597/
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Chloride-Ion-Concentration-by-Titration-Mohr.pdf
https://www.scribd.com/document/110534231/Mohr-Method
https://www.titrations.info/precipitation-titration-argentometry-chlorides-Mohr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


alternative methods like the Volhard or Fajans method are recommended.[10]

Issue: Premature or masked endpoint due to Sulfide, Cyanide, or Sulfite ions.

Q: My titration endpoint is unclear, or a dark precipitate forms before the expected endpoint.

What could be the cause?

A: The presence of sulfide (S²⁻), cyanide (CN⁻), or sulfite (SO₃²⁻) ions is a likely cause. These

ions react with silver nitrate to form insoluble precipitates (Ag₂S, AgCN, and Ag₂SO₃,

respectively), which can be dark and obscure the reddish-brown silver chromate endpoint.[5][8]

[9]

Troubleshooting Sulfide (S²⁻) Interference
Mechanism of Interference: Sulfide ions react with silver ions to form silver sulfide (Ag₂S), a

black and highly insoluble precipitate. This reaction consumes the titrant and masks the true

endpoint.

Quantitative Data on Interference:

Interfering Ion Concentration causing interference

Sulfide (S²⁻) Any significant concentration will interfere.

Experimental Protocol for Sulfide Removal: Sulfide can be removed by acidification and boiling,

or by precipitation.[5][11]

Acidification and Boiling:

1. Acidify the sample solution with sulfuric acid (H₂SO₄) to a pH of approximately 4.

2. Boil the solution for a few minutes in a fume hood to expel the hydrogen sulfide (H₂S) gas.

3. Cool the solution and neutralize it with a chloride-free base like calcium carbonate

(CaCO₃) to bring the pH to the optimal range of 7.0-10.5 before titration.[5]

Precipitation:
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1. Add a sulfide inhibitor reagent, such as a powder pillow containing a substance that

precipitates sulfide, to the sample.[12]

2. Mix the solution for approximately one minute.

3. Filter the solution to remove the sulfide precipitate.

4. The clear filtrate can then be used for the chloride titration.[12]

Workflow for Sulfide Removal:

Sample containing
Chloride and Sulfide

Acidify with H₂SO₄ to pH ~4

Step 1

Boil to expel H₂S gas
(in fume hood)

Step 2

Neutralize with CaCO₃

to pH 7.0-10.5

Step 3

Titrate with AgNO₃

using K₂CrO₄ indicator

Step 4

Accurate Chloride
Concentration

Click to download full resolution via product page
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Workflow for Sulfide Removal by Acidification and Boiling.

Troubleshooting Cyanide (CN⁻) Interference
Mechanism of Interference: Cyanide ions react with silver ions to form a stable silver cyanide

complex ([Ag(CN)₂]⁻) and eventually a precipitate (AgCN), consuming the titrant and leading to

inaccurate results.

Experimental Protocol for Cyanide Removal: Similar to sulfide, cyanide can be removed by

acidification and boiling.[5]

Acidify the sample solution with an acid to a pH where hydrogen cyanide (HCN) is formed.

Gently boil the solution in a fume hood to drive off the volatile HCN gas.

Cool the solution and carefully neutralize it to the appropriate pH range for the Mohr titration

using a chloride-free base.

Troubleshooting Sulfite (SO₃²⁻) Interference
Mechanism of Interference: Sulfite ions can be oxidized to sulfate ions, and they can also

precipitate with silver ions, leading to interference.

Quantitative Data on Interference:

Interfering Ion Concentration causing interference

Sulfite (SO₃²⁻)
Concentrations greater than 10 mg/L interfere.

[12]

Experimental Protocol for Sulfite Removal: Sulfite interference can be eliminated by oxidation

to sulfate, which does not interfere.[5]

Add a few drops of 30% hydrogen peroxide (H₂O₂) to the sample.[12]

Allow the reaction to proceed to oxidize the sulfite to sulfate.

Proceed with the Mohr titration as usual.
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Logical Relationship for Sulfite Removal:

Sample with Chloride
and Sulfite (>10 mg/L)

Add a few drops of
30% Hydrogen Peroxide

Sulfite (SO₃²⁻) is oxidized
to non-interfering Sulfate (SO₄²⁻)

Perform Mohr's Titration

Click to download full resolution via product page

Oxidation of Sulfite Interference.

Issue: Inaccurate results due to Phosphate and Carbonate ions.

Q: I suspect my sample contains phosphate or carbonate. How do these ions affect the

titration?

A: Phosphate (PO₄³⁻) and carbonate (CO₃²⁻) ions interfere by precipitating with silver ions to

form silver phosphate (Ag₃PO₄) and silver carbonate (Ag₂CO₃), respectively.[6] These

precipitates can obscure the endpoint and lead to an overestimation of the chloride

concentration.

Quantitative Data on Interference:
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Interfering Ion Concentration causing interference

Orthophosphate (PO₄³⁻) > 250 mg/L[9]

Polyphosphate > 25 mg/L[9]

Troubleshooting and Mitigation:

pH Adjustment: The precipitation of silver carbonate can be prevented by adjusting the pH of

the solution. At a neutral or slightly acidic pH, the concentration of carbonate ions is

significantly reduced. However, the pH must remain within the optimal range for the

chromate indicator.

Alternative Methods: For samples with high concentrations of phosphate, the Volhard

method is recommended as it is carried out in an acidic medium where phosphate does not

precipitate with silver ions.[3]

Alternative Methods and Their Protocols
When interfering ions cannot be easily removed, or for more accurate results in complex

matrices, alternative titration methods are available.

Comparative Analysis of Argentometric Titration
Methods
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Feature Mohr's Method Volhard's Method Fajans' Method

Principle

Direct titration with

precipitation of

colored indicator

Back-titration with

formation of a colored

complex

Direct titration with an

adsorption indicator

Titrant AgNO₃
KSCN or NH₄SCN (for

back-titration)
AgNO₃

Indicator K₂CrO₄ Fe³⁺ (ferric alum)

Adsorption indicators

(e.g.,

dichlorofluorescein)

Endpoint

Formation of reddish-

brown Ag₂CrO₄

precipitate

Formation of a red

[Fe(SCN)]²⁺ complex

Color change on the

surface of the

precipitate

pH Range
Neutral to slightly

alkaline (6.5-10.5)
Acidic

Neutral to slightly

acidic

Advantages Simple and direct.[10]

Can be used in acidic

solutions, suitable for

samples with

interfering ions like

carbonates and

phosphates.[13] Clear

endpoint.[10]

Sharp endpoint, can

be used for different

pH ranges with

different indicators.

[10]

Disadvantages

Limited to a specific

pH range, susceptible

to interference from

many ions.[10]

Requires a back-

titration, which is a

two-step process.[14]

The precipitate can be

light-sensitive, and the

indicator can be

adsorbed too strongly

or weakly.

Experimental Protocols
Sample Preparation: Pipette a known volume of the sample into a conical flask. If necessary,

adjust the pH to be between 6.5 and 10 by adding calcium carbonate or dilute nitric acid.[1]
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Indicator Addition: Add 1-2 mL of 5% potassium chromate indicator solution. The solution

should turn a light yellow.[1]

Titration: Titrate with a standardized silver nitrate solution while constantly swirling the flask.

A white precipitate of silver chloride will form.

Endpoint: The endpoint is reached when the first permanent reddish-brown color of silver

chromate appears and persists upon swirling.[1]

Precipitation of Chloride: To a known volume of the sample in a conical flask, add a known

excess of standard silver nitrate solution. Also, add nitric acid to make the solution acidic.[13]

Coagulation of Precipitate: Gently boil the solution to coagulate the silver chloride precipitate.

This prevents the reaction of AgCl with thiocyanate.

Indicator Addition: Add a few milliliters of ferric alum (ferric ammonium sulfate) indicator

solution.[13]

Back-Titration: Titrate the excess (unreacted) silver nitrate with a standard potassium

thiocyanate (KSCN) solution.

Endpoint: The endpoint is the first appearance of a permanent red-brown color due to the

formation of the ferric thiocyanate complex.[13]

Calculation: The amount of chloride is calculated by subtracting the moles of silver nitrate

that reacted with the thiocyanate from the total moles of silver nitrate initially added.[13]

Sample Preparation: Pipette a known volume of the sample into a conical flask.

Indicator Addition: Add a few drops of an adsorption indicator, such as dichlorofluorescein.

[15]

Titration: Titrate with a standard silver nitrate solution. It is crucial to swirl the flask

continuously to keep the precipitate suspended.

Endpoint: The endpoint is indicated by a distinct color change on the surface of the

precipitate. For dichlorofluorescein, the color changes from yellowish-green to pink.[15]
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Experimental Workflow Comparison:

Mohr's Method Volhard's Method Fajans' Method

Sample + K₂CrO₄

Titrate with AgNO₃

Red-brown precipitate

Sample + excess AgNO₃ + HNO₃

Precipitate AgCl

Add Fe³⁺ indicator

Titrate excess Ag⁺
with KSCN

Red-brown solution

Sample + Adsorption Indicator

Titrate with AgNO₃

Color change on precipitate

Click to download full resolution via product page

Comparison of Experimental Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. canterbury.ac.nz [canterbury.ac.nz]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b148093?utm_src=pdf-body-img
https://www.benchchem.com/product/b148093?utm_src=pdf-custom-synthesis
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Chloride-Ion-Concentration-by-Titration-Mohr.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. uomus.edu.iq [uomus.edu.iq]

3. Mohr’s method, Volhard’s method, Modified Volhard’s method, Fajan’s method of
Precipitation Titration | Pharmaguideline [pharmaguideline.com]

4. uobabylon.edu.iq [uobabylon.edu.iq]

5. nemi.gov [nemi.gov]

6. scribd.com [scribd.com]

7. titrations.info [titrations.info]

8. NEMI Method Summary - D4458 [nemi.gov]

9. epa.gov [epa.gov]

10. Sahil | PPTX [slideshare.net]

11. epa.gov [epa.gov]

12. cdn.hach.com [cdn.hach.com]

13. canterbury.ac.nz [canterbury.ac.nz]

14. pubs.acs.org [pubs.acs.org]

15. egyankosh.ac.in [egyankosh.ac.in]

To cite this document: BenchChem. [Interference of Other Ions in Mohr's Method: A
Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148093#interference-of-other-ions-in-mohr-s-
method-using-potassium-chromate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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